(E)-5-((4-(thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione
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Overview
Description
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a chemical compound with the molecular formula C16H9N3O2S2 and a molecular weight of 339.4 g/mol. This compound is notable for its unique structure, which includes a quinazoline core and a thiazolidine-2,4-dione moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups on the quinazoline or thiazolidine rings.
Scientific Research Applications
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it can interact with bacterial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.
Quinazoline derivatives: These compounds have a quinazoline core and exhibit various biological activities, including anticancer and anti-inflammatory properties.
Thiophene derivatives: These compounds contain a thiophene ring and are known for their antimicrobial and anticancer activities.
Properties
Molecular Formula |
C16H9N3O2S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21)/b13-7- |
InChI Key |
NMNRWTSGPSQRGI-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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